molecular formula C22H21N3O5S B5008622 N~1~-(3,4-dimethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3,4-dimethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5008622
M. Wt: 439.5 g/mol
InChI Key: FKQTWLDXEVEUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,4-dimethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DNP-Glyc, is a chemical compound used in scientific research. This compound has gained attention due to its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of DNP-Glyc is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DNP-Glyc has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using DNP-Glyc in lab experiments is its ability to selectively target cancer cells. This makes it a potentially effective treatment for cancer. However, one of the limitations is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the use of DNP-Glyc in scientific research. One direction is to further investigate its potential as a treatment for cancer. Additionally, more research is needed to determine its safety and efficacy in humans. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, DNP-Glyc is a chemical compound with potential therapeutic properties. Its ability to selectively target cancer cells makes it a potentially effective treatment for cancer. However, more research is needed to determine its safety and efficacy in humans. Future research should focus on further investigating its potential as a treatment for cancer and exploring its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of DNP-Glyc involves the reaction of 3,4-dimethylphenyl isocyanate, 4-nitrophenyl isocyanate, and phenylsulfonyl glycine in the presence of a coupling agent. The resulting compound is a white crystalline powder with a molecular weight of 436.5 g/mol.

Scientific Research Applications

DNP-Glyc has been used in various scientific research studies due to its potential therapeutic properties. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant effects.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-16-8-9-18(14-17(16)2)23-22(26)15-24(19-10-12-20(13-11-19)25(27)28)31(29,30)21-6-4-3-5-7-21/h3-14H,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQTWLDXEVEUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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